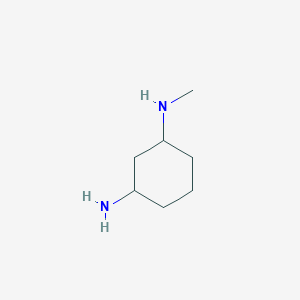

n1-Methylcyclohexane-1,3-diamine

Descripción

N1-Methylcyclohexane-1,3-diamine is a cyclohexane-derived diamine featuring a methyl group on one nitrogen atom and amino groups at the 1 and 3 positions of the cyclohexane ring. This compound is notable for its structural rigidity, steric effects from the methyl substituent, and versatility in applications ranging from polymer chemistry to pharmaceuticals. Its synthesis typically involves amidation or alkylation reactions, as seen in related diamine derivatives .

Propiedades

Número CAS |

1314927-59-7 |

|---|---|

Fórmula molecular |

C7H16N2 |

Peso molecular |

128.22 g/mol |

Nombre IUPAC |

1-N-methylcyclohexane-1,3-diamine |

InChI |

InChI=1S/C7H16N2/c1-9-7-4-2-3-6(8)5-7/h6-7,9H,2-5,8H2,1H3 |

Clave InChI |

VSZFBKJHIUYKMK-UHFFFAOYSA-N |

SMILES |

CNC1CCCC(C1)N |

SMILES canónico |

CNC1CCCC(C1)N |

Sinónimos |

N1-Methylcyclohexane-1,3-diaMine |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Structural and Steric Comparisons

Cyclohexane-1,3-diamine :

- Structural Difference : Lacks the N1-methyl group present in N1-Methylcyclohexane-1,3-diamine.

- Impact : Reduced steric hindrance, leading to higher reactivity in cross-linking or coordination chemistry. For instance, cyclohexane-1,3-diamine derivatives are more accessible for nucleophilic attacks in polymer synthesis compared to their methylated counterparts .

4-Methylcyclohexane-1,2-diamine :

N1-Methylcyclohexane-1,4-diamine :

Bicyclo[2.2.1]heptane-1,3-diamine :

Electronic and Reactivity Comparisons

2-Methylbenzene-1,3-diamine Dihydrochloride :

- Structural Difference : Aromatic benzene ring (vs. cyclohexane).

- Impact : The aromatic system enables π-π stacking interactions, enhancing its role in dye synthesis and pharmaceutical intermediates. However, the cyclohexane-based N1-methyl derivative offers superior stereochemical control in asymmetric catalysis .

(1S,2S)-N,N'-Dimethyl-N,N'-bis(3,3-dimethylbutyl)cyclohexane-1,2-diamine :

- Structural Difference : Chiral 1,2-diamine with bulky alkyl substituents.

- Impact: The stereochemistry and bulky groups enhance enantioselectivity in organocatalysis. In contrast, N1-Methylcyclohexane-1,3-diamine’s 1,3 configuration provides a balance between steric bulk and flexibility for diverse binding modes .

Antimicrobial Triazole Derivatives :

Nitrocyclohexenyl Amine Derivatives :

Chiral Lithium Amide Additions :

- Comparison : Asymmetric synthesis of N1,N3-dibenzyl-1-cyclohexylpropane-1,3-diamine involves chiral auxiliaries, whereas N1-Methylcyclohexane-1,3-diamine’s simpler structure allows for more straightforward alkylation routes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.